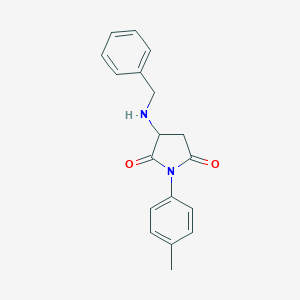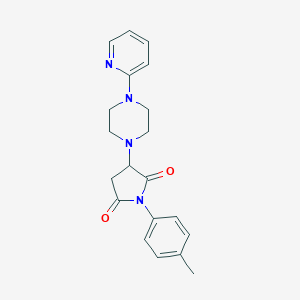![molecular formula C25H14ClN3O2S2 B304527 N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in a variety of diseases, including autoimmune disorders, cancer, and inflammatory conditions. CP-690,550 has shown promise as a therapeutic agent in preclinical and clinical studies, and its synthesis, mechanism of action, and potential applications will be discussed in
作用機序
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide inhibits JAK3 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. JAK3 is primarily expressed in immune cells, particularly T cells, and is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play critical roles in the differentiation, proliferation, and survival of immune cells, and their dysregulation has been implicated in autoimmune disorders and cancer. By inhibiting JAK3, N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide blocks the downstream effects of these cytokines, leading to reduced inflammation and immune cell proliferation.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide inhibits T cell activation and proliferation, cytokine production, and chemotaxis. In vivo studies in animal models have shown that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide reduces inflammation and immune cell infiltration in several organs, including the joints, skin, and central nervous system. In clinical trials, N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has several advantages for lab experiments, including its high selectivity and potency for JAK3, its ability to block cytokine signaling in immune cells, and its potential therapeutic applications for autoimmune disorders and cancer. However, there are also limitations to its use in lab experiments, including its proprietary synthesis method, its potential toxicity and side effects, and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide and its potential therapeutic applications. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and cytokine signaling pathways. Another area of interest is the combination of JAK inhibitors with other therapeutic agents, such as biologics or small molecule inhibitors, to enhance their efficacy and reduce toxicity. Finally, there is a need for further studies to determine the long-term safety and efficacy of JAK inhibitors in treating autoimmune disorders and cancer.
合成法
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, followed by coupling and sulfuration reactions to form the final product. The exact details of the synthesis are proprietary, but several patents and publications describe the general process. For example, a 2006 patent by Pfizer Inc. (US Patent No. 7,105,499) describes a method for preparing N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide using a thieno[3,2-d]pyrimidine intermediate that is coupled with a chloroacetamide derivative and then sulfonated to form the final product.
科学的研究の応用
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide inhibits JAK3 with high selectivity and potency, and it has been shown to block cytokine signaling in T cells and other immune cells. This suggests that N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide may be effective in treating autoimmune disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis, which are characterized by dysregulated immune responses. In addition, N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide has shown promise in treating certain types of cancers, such as leukemia and lymphoma, which also involve dysregulated JAK signaling pathways.
特性
製品名 |
N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C25H14ClN3O2S2 |
分子量 |
488 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(3-cyano-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H14ClN3O2S2/c26-14-7-9-15(10-8-14)28-20(30)13-33-25-18(12-27)21(19-6-3-11-32-19)22-16-4-1-2-5-17(16)24(31)23(22)29-25/h1-11H,13H2,(H,28,30) |
InChIキー |
STURLCQJFFOZSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=C(C(=C3C4=CC=CS4)C#N)SCC(=O)NC5=CC=C(C=C5)Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=C(C(=C3C4=CC=CS4)C#N)SCC(=O)NC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)

![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)



![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)